molecular formula C8H20Cl2N2S B1463418 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride CAS No. 1098624-58-8

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride

Cat. No. B1463418
CAS RN: 1098624-58-8
M. Wt: 247.23 g/mol
InChI Key: IYPURCILWWXAJP-UHFFFAOYSA-N
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Description

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is an organic compound . It is available for experimental and research use .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of various heterocyclic compounds, indicating its utility as a building block in organic chemistry. For instance, studies have reported its involvement in the synthesis of dihydropyridines, which have been investigated for their cardiovascular activity and electrochemical oxidation properties. These dihydropyridines exhibit a range of electrochemical behaviors based on the electronic properties of substituents at position 4 of the heterocycle (Krauze et al., 2004).

Anticancer and Antibacterial Applications

  • Another research domain involves exploring the anticancer potential of derivatives synthesized from this compound. Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from the compound, have shown promise as anticancer agents in preliminary studies (Rehman et al., 2018).
  • Additionally, derivatives of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride have been synthesized and evaluated for their antibacterial activity, showcasing its applicability in the development of new antibacterial agents (Al-Adiwish et al., 2012).

Methodological Innovations

  • Research has also focused on the development of novel synthesis methods utilizing this compound as a precursor or catalyst in the creation of functionalized heterocycles. This highlights the compound's versatility in facilitating "green" chemistry approaches for the efficient and eco-friendly synthesis of complex molecules (Kabirifard et al., 2015).

Heterocyclic Chemistry

  • Furthermore, the compound's derivatives have been used to synthesize heterocyclic compounds with potential for various biological activities. For example, research into the synthesis of spiro compounds and pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines has provided insights into the structural requirements for biological activity and the role of piperidine derivatives in medicinal chemistry (Abe et al., 2010).

properties

IUPAC Name

1-(2-methylsulfanylethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPURCILWWXAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679019
Record name 1-[2-(Methylsulfanyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride

CAS RN

1098624-58-8
Record name 1-[2-(Methylsulfanyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[1-(2-Methylsulfanyl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (0.35 g, 1.0 mmol) was dissolved in HCl/Methanol (2.5M, 4 mL) and stirred for 1.5 h at 40° C. After evaporation of the solvent and drying under high vacuum, 1-(2-methylsulfanyl-ethyl)-piperidin-4-ylamine dihydrochloride was obtained as an off-white solid (0.22 g, 100%); MS: m/e=175.5 (M+H+).
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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